molecular formula C18H20O5 B4052885 METHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE

METHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE

Cat. No.: B4052885
M. Wt: 316.3 g/mol
InChI Key: BIODYAWGGUDHNK-UHFFFAOYSA-N
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Description

METHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE is a complex organic compound with a unique structure that includes a chromen ring fused with a cycloheptane ring

Scientific Research Applications

METHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the chromen ring followed by the fusion with the cycloheptane ring. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more highly oxygenated derivative, while reduction could yield a more saturated compound. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Mechanism of Action

The mechanism by which METHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]PROPANOATE
  • ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOATE
  • METHYL 2-[(4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOATE

Uniqueness

METHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused ring system and functional groups make it a versatile compound for various applications, setting it apart from similar compounds.

Properties

IUPAC Name

methyl 2-[(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-11(17(19)21-2)22-12-8-9-14-13-6-4-3-5-7-15(13)18(20)23-16(14)10-12/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIODYAWGGUDHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C3=C(CCCCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE
Reactant of Route 2
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METHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE
Reactant of Route 5
METHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE
Reactant of Route 6
METHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE

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